molecular formula C12H11N7O2S B11012309 N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11012309
M. Wt: 317.33 g/mol
InChI Key: HIZGZRPNLULBFX-UHFFFAOYSA-N
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Description

N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound combines multiple heterocyclic rings, including a tetrahydrofuran, thiadiazole, and tetrazolo[1,5-a]pyridine, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multicomponent reactions that integrate various building blocks. One common approach is the Ugi-azide four-component reaction (azido-Ugi 4CR), followed by deprotection and cyclization processes . This method allows for the efficient construction of the tetrazole-linked heterocyclic system from simple and readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce reaction times . Additionally, the use of organocatalysts and solvent-free conditions can further streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized heterocyclic derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-linked heterocycles, such as:

Uniqueness

N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H11N7O2S

Molecular Weight

317.33 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C12H11N7O2S/c20-10(7-3-4-9-14-17-18-19(9)6-7)13-12-16-15-11(22-12)8-2-1-5-21-8/h3-4,6,8H,1-2,5H2,(H,13,16,20)

InChI Key

HIZGZRPNLULBFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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